Chemical structure and properties of Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate
Chemical structure and properties of Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate
An In-Depth Technical Guide to Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate: Structure, Properties, and Synthetic Utility
Introduction
Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate is a complex organic molecule possessing multiple functional groups that make it a valuable intermediate in synthetic chemistry. As a β-ketoester, it combines the reactive properties of a 1,3-dicarbonyl system with a lipophilic cyclopentyl moiety, rendering it an attractive precursor for the synthesis of diverse heterocyclic compounds and other complex molecular architectures.[1] This unique structural combination offers significant potential for applications in medicinal chemistry and drug development, where the modulation of a molecule's pharmacokinetic profile is often as critical as its pharmacodynamic activity.[1]
This technical guide provides a comprehensive analysis of Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate, covering its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a robust synthetic protocol, explains the underlying reaction mechanism, and explores its potential applications as a versatile building block in modern organic synthesis. The information is tailored for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical behavior and synthetic potential.
Chemical Identity and Structural Elucidation
The fundamental identity of a chemical compound is established by its unique identifiers and molecular structure. These details are crucial for regulatory compliance, literature searches, and understanding its intrinsic chemical nature.
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate | [2] |
| CAS Number | 91353-01-4 | [3] |
| Molecular Formula | C₁₁H₁₆O₄ | [2][3] |
| Molecular Weight | 212.24 g/mol | [3] |
| Canonical SMILES | CCOC(=O)C(C1CCCC1=O)C(=O)C | [2] |
| InChIKey | SWKXEGKWOQENLT-UHFFFAOYSA-N | [2] |
Structural Features:
The structure of Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate is characterized by several key functional groups that dictate its chemical reactivity:
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β-Ketoester System: The core of the molecule is the ethyl butanoate chain with a ketone at the C3 position and the main substituent at the C2 (α) position. The protons on this α-carbon are acidic, making this site a potent nucleophile upon deprotonation.
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Cyclopentanone Ring: A five-membered cycloalkanone ring is attached to the α-carbon. The carbonyl group on this ring provides an additional site for chemical modification.
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Chiral Center: The α-carbon (C2) is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis and separation of these stereoisomers can be critical in drug development, as different enantiomers often exhibit distinct biological activities.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on computational models and its structural similarity to other β-ketoesters.
Table of Physicochemical Properties
| Property | Predicted Value | Notes |
| XLogP | 0.6 | A measure of lipophilicity.[2] |
| Polar Surface Area | 52.6 Ų | Influences membrane permeability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 |
Interpretive Spectroscopic Analysis
For a researcher synthesizing or handling this compound, spectroscopic analysis is essential for structural verification. The following describes the expected spectral characteristics.
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¹H NMR Spectroscopy:
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Ethyl Ester Group: A triplet integrating to 3H around δ 1.2-1.3 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.2 ppm (CH₂).
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Acetyl Methyl Group: A singlet integrating to 3H around δ 2.1-2.3 ppm (CH₃CO).
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Cyclopentyl Protons: A series of complex multiplets between δ 1.5-2.5 ppm.
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α-Carbon Proton: A signal (likely a doublet of doublets or multiplet) around δ 3.5-3.8 ppm, the chemical shift being highly dependent on the conformation.
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¹³C NMR Spectroscopy:
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Carbonyl Carbons: Three distinct signals are expected in the downfield region (δ 170-210 ppm): one for the ester carbonyl, one for the butanoate ketone, and one for the cyclopentanone ketone.
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Ethyl Ester Carbons: Signals around δ 60-62 ppm (OCH₂) and δ 14 ppm (CH₃).
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Aliphatic Carbons: Multiple signals in the δ 20-50 ppm range corresponding to the acetyl methyl and cyclopentyl ring carbons.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the multiple carbonyl groups.[4]
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~1740-1750 cm⁻¹: C=O stretch from the ethyl ester.
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~1710-1720 cm⁻¹: C=O stretch from the two ketone groups. The exact position can vary due to conjugation and ring strain.
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~1100-1300 cm⁻¹: C-O stretch from the ester group.
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Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula (C₁₁H₁₆O₄) with a monoisotopic mass of 212.1049 Da.[2] Common fragmentation patterns would involve the loss of the ethoxy group (-45 Da) or cleavage at the α-carbon.
Synthesis and Mechanistic Insights
A robust and common method for synthesizing 1,5-dicarbonyl compounds like Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate is through a Michael addition reaction. This involves the conjugate addition of a nucleophile (an enolate) to an α,β-unsaturated carbonyl compound.
Proposed Synthetic Pathway: The most logical pathway is the reaction between ethyl acetoacetate (the nucleophile precursor) and 2-cyclopenten-1-one (the Michael acceptor) in the presence of a base.
Causality of Experimental Choices:
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Base (e.g., Sodium Ethoxide): A base is required to deprotonate ethyl acetoacetate at the α-carbon, which is the most acidic position due to the electron-withdrawing effects of the two adjacent carbonyl groups. This deprotonation generates a resonance-stabilized enolate, which is a soft nucleophile, ideal for 1,4-conjugate addition.
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Solvent (e.g., Ethanol): Ethanol is a common choice as it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions. An aprotic solvent could also be used depending on the base selected.
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Temperature Control: The initial deprotonation is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions. The subsequent addition may be allowed to proceed at room temperature.
Experimental Protocol: Michael Addition
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Preparation: All glassware must be dried thoroughly in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the base.[5]
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Base and Nucleophile: To a solution of sodium ethoxide (1.0 eq.) in anhydrous ethanol in a round-bottom flask at 0 °C, add ethyl acetoacetate (1.0 eq.) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the enolate.
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Michael Addition: Add a solution of 2-cyclopenten-1-one (1.0 eq.) in anhydrous ethanol to the enolate solution dropwise, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, quench the mixture by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate.
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Characterization: Confirm the identity and purity of the final product using the spectroscopic methods detailed above (NMR, IR, MS).
Synthesis Workflow Diagram
